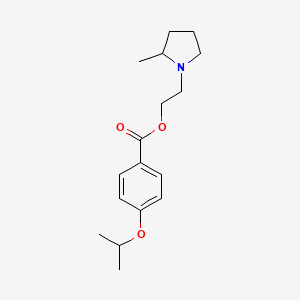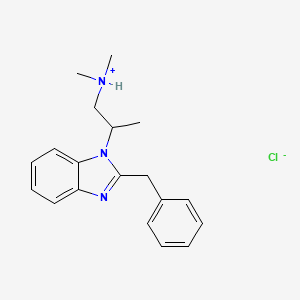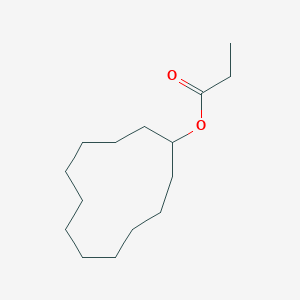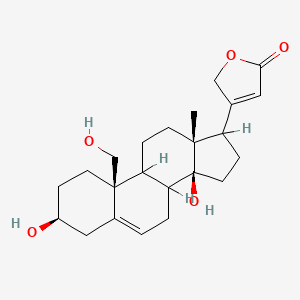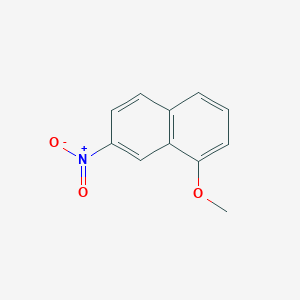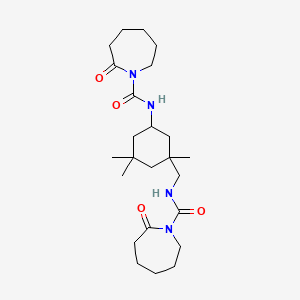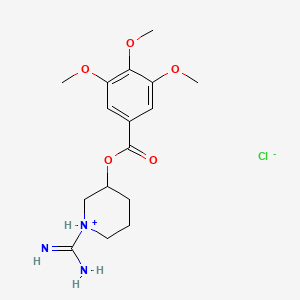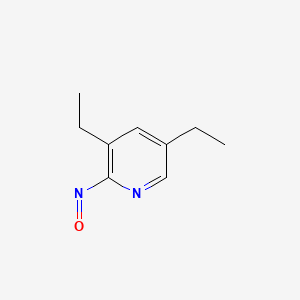
Diethylnitrosopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylnitrosopyridine is a chemical compound that belongs to the class of nitrosopyridines It is characterized by the presence of a nitroso group attached to a pyridine ring, with two ethyl groups substituting the hydrogen atoms on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethylnitrosopyridine typically involves the nitration of pyridine derivatives followed by the introduction of ethyl groups. One common method is the reaction of pyridine with nitrogen dioxide in the presence of an organic solvent to form the nitrosopyridine intermediate. This intermediate is then subjected to alkylation reactions using ethyl halides under basic conditions to introduce the ethyl groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of hazardous by-products and optimizing yield.
Análisis De Reacciones Químicas
Types of Reactions: Diethylnitrosopyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of nitro-diethylpyridine.
Reduction: Formation of amino-diethylpyridine.
Substitution: Formation of various substituted diethylpyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethylnitrosopyridine has several applications in scientific research:
Biology: Studied for its potential mutagenic and carcinogenic properties, providing insights into DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of diethylnitrosopyridine involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites on DNA, proteins, and other biomolecules, leading to alterations in their structure and function. This interaction can result in mutagenesis, carcinogenesis, and other biological effects. The molecular targets include DNA bases, leading to the formation of DNA adducts and subsequent mutations.
Comparación Con Compuestos Similares
Nitrosopyridine: Lacks the ethyl groups, making it less hydrophobic and potentially less reactive.
Diethylamine: Contains ethyl groups but lacks the nitroso group, resulting in different chemical properties and reactivity.
Nitroethane: Contains a nitro group instead of a nitroso group, leading to different reactivity patterns.
Uniqueness: Diethylnitrosopyridine is unique due to the combination of the nitroso group and ethyl substituents on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific disciplines.
Propiedades
Número CAS |
69481-32-9 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3,5-diethyl-2-nitrosopyridine |
InChI |
InChI=1S/C9H12N2O/c1-3-7-5-8(4-2)9(11-12)10-6-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
VJLJMLLAYNMQSI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)N=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


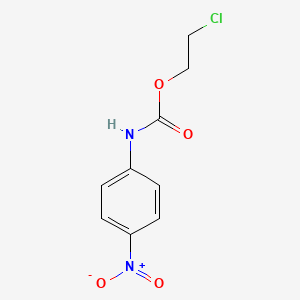
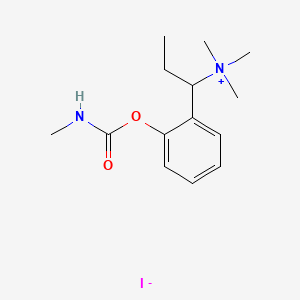

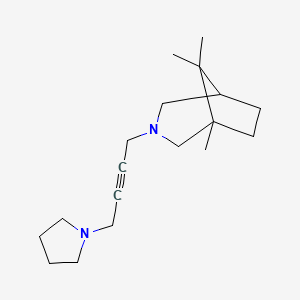
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
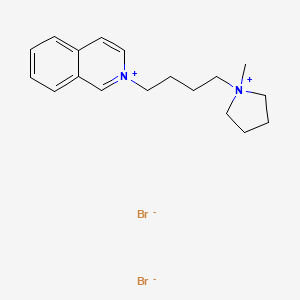
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
